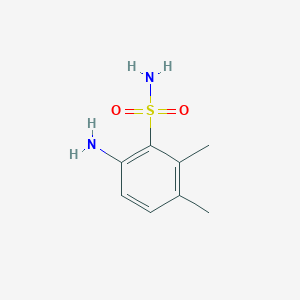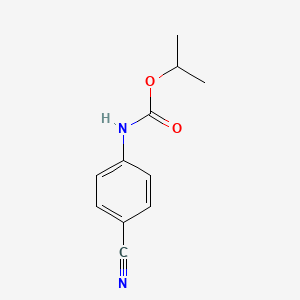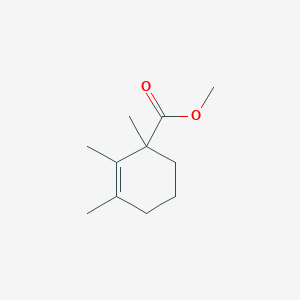silane CAS No. 648428-83-5](/img/structure/B12596173.png)
[Dibromo(phenyl)methyl](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(phenyl)methylsilane is an organosilicon compound characterized by the presence of both bromine and phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(phenyl)methylsilane typically involves the reaction of phenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PhCH}_2\text{SiEt}_3 + \text{Br}_2 \rightarrow \text{PhCH(Br)}_2\text{SiEt}_3 ]
Industrial Production Methods
Industrial production of Dibromo(phenyl)methylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of phenylmethylsilane derivatives with different substituents.
Reduction: Formation of triethylsilane derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Aplicaciones Científicas De Investigación
Dibromo(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dibromo(phenyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The triethylsilane moiety provides stability and hydrophobicity to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylmethylsilane: Lacks the bromine atoms but shares the phenyl and methyl groups.
Dibromomethylsilane: Contains bromine atoms but lacks the phenyl group.
Propiedades
Número CAS |
648428-83-5 |
|---|---|
Fórmula molecular |
C13H20Br2Si |
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
[dibromo(phenyl)methyl]-triethylsilane |
InChI |
InChI=1S/C13H20Br2Si/c1-4-16(5-2,6-3)13(14,15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
RRIMZPIQNIMHSI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(C1=CC=CC=C1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)

![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)

